molecular formula C8H14O4 B1459159 Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate CAS No. 100514-02-1

Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate

Cat. No.: B1459159
CAS No.: 100514-02-1
M. Wt: 174.19 g/mol
InChI Key: ZEJKVCZXCLPEPS-RNFRBKRXSA-N
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Description

Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate is a chemical compound that belongs to the class of pyran derivatives. Pyran derivatives are known for their six-membered oxygen-containing ring structures, which are significant in various biological and pharmaceutical applications

Preparation Methods

The synthesis of Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 2-(azidomethyl)-5-hydroxy-4H-pyran-4-one with 2-benzylidenemalononitrile under refluxing conditions in ethanol and ammonium chloride . This reaction yields the target product in excellent yields. Industrial production methods often utilize similar synthetic routes but on a larger scale, employing optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with nucleophiles, leading to the formation of various substituted derivatives . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of more complex molecules. . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.

Mechanism of Action

The mechanism of action of Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group and ester functionality enable it to form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate can be compared with other pyran derivatives, such as 2H-pyran and 4H-pyran. While these compounds share a similar core structure, this compound is unique due to its specific substituents and stereochemistry . This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

ethyl (2R,5R)-5-hydroxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-2-11-8(10)7-4-3-6(9)5-12-7/h6-7,9H,2-5H2,1H3/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEJKVCZXCLPEPS-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CC[C@H](CO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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